

PRT062607 Syk Inhibitor: A Technical Guide to Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development of PRT062607, a potent and selective spleen tyrosine kinase (Syk) inhibitor. PRT062607, also known as **P505-15**, emerged as a promising therapeutic candidate for autoimmune disorders and B-cell malignancies due to its crucial role in mediating signaling pathways in various immune cells. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical development, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cell receptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcɛRI).[1] Upon receptor engagement, Syk is recruited to immunoreceptor tyrosine-based activation motifs (ITAMs) and initiates a signaling cascade that leads to cellular activation, proliferation, and the release of inflammatory mediators.[2][3] Given its central role in these processes, Syk has been identified as a key therapeutic target for a range of autoimmune and inflammatory diseases, as well as hematological cancers.[2]

Discovery and Preclinical Development of PRT062607



PRT062607 was developed as a highly potent and selective small molecule inhibitor of Syk.[4] Its discovery was the result of a focused drug discovery program aimed at identifying compounds with optimal pharmacokinetic and pharmacodynamic properties for the treatment of chronic inflammatory conditions.

Mechanism of Action

PRT062607 is a highly specific and potent inhibitor of Syk, with an IC50 of 1-2 nM in cell-free assays.[5][6] It exhibits greater than 80-fold selectivity for Syk over other kinases such as Fgr, Lyn, FAK, Pyk2, and Zap70.[5][6] By binding to the ATP-binding site of the Syk kinase domain, PRT062607 prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that lead to immune cell activation.[1]

In Vitro and In Vivo Preclinical Studies

Preclinical evaluation of PRT062607 demonstrated its potent inhibitory activity in various cellular and animal models.

Data Summary: Preclinical Activity of PRT062607



Assay Type	Model System	Endpoint Measured	IC50 / Effect	Reference
In Vitro				
Kinase Assay	Cell-free	Syk Inhibition	1-2 nM	[5][6]
B-cell Signaling	Human Whole Blood	B-cell antigen receptor- mediated B-cell activation	0.27 and 0.28 μΜ	[5]
Basophil Degranulation	Human Whole Blood	Fcɛ receptor 1- mediated basophil degranulation	0.15 μΜ	[5]
Apoptosis Assay	Non-Hodgkin Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) cell lines	Decreased cell viability	Concentration- dependent increase in apoptosis	[4]
In Vivo				
Rheumatoid Arthritis	Rodent models	Anti- inflammatory activity	Dose-dependent anti-inflammatory activity	[5]
B-cell Malignancy	NHL tumor xenograft model in mice	Inhibition of tumor growth	Significant inhibition of tumor growth	[4][7]
B-cell Receptor Stimulation	Mouse model	Splenomegaly prevention	Prevention of BCR-mediated splenomegaly	[4][7]

Clinical Development of PRT062607



PRT062607 advanced into clinical development to assess its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Clinical Trials in Healthy Volunteers

Phase 1 studies involved single ascending dose (SAD) and multiple ascending dose (MAD) administrations of PRT062607 in healthy volunteers. These studies demonstrated a favorable safety and PK/PD profile, with complete inhibition of Syk activity at tolerated doses.[8][9]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Single Ascending Dose - SAD)

Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (0-inf) (ng*hr/mL)	t1/2 (hr)
3	15.7	2.0	154	11.8
10	58.6	2.0	631	14.8
30	211	3.0	2840	18.2
60	450	4.0	7480	22.5
100	857	4.0	18400	28.7
200	1540	4.0	41800	35.4
300	1980	4.0	60200	38.6
400	2340	4.0	75300	40.1

Data adapted from a clinical study in healthy volunteers.[8]

Pharmacokinetic Parameters of PRT062607 in Healthy Volunteers (Multiple Ascending Dose - MAD, Day 10)



Dose (mg)	Cmax (ng/mL)	Tmax (hr)	AUC (0-24) (ng*hr/mL)
20	289	4.0	4980
40	645	4.0	11500
60	1050	4.0	19200
80	1480	4.0	27800

Data adapted from a clinical study in healthy volunteers.[8]

Analysis of the pharmacokinetic/pharmacodynamic relationship from these studies indicated an IC50 of 324 nM for the inhibition of B-cell antigen receptor-mediated B-cell activation and 205 nM for the inhibition of FceRI-mediated basophil degranulation.[8][9]

Phase 2 Clinical Trial and Discontinuation for Rheumatoid Arthritis

A Phase 2 clinical trial (NCT01652937) was initiated to evaluate the efficacy and safety of PRT062607 in patients with active rheumatoid arthritis.[5] However, the development of PRT062607 for this indication was later discontinued as the compound did not meet the stringent target product profile to be competitive.

Experimental Protocols Intracellular Phospho-flow Cytometry

This protocol was utilized to assess the phosphorylation status of downstream signaling proteins following B-cell receptor stimulation in the presence of PRT062607.

Materials:

- RPMI media with 10% fetal calf serum
- Goat F(ab)'2 anti-human IgM
- PRT062607



- 16% Paraformaldehyde solution
- Ice-cold Phosphate Buffered Saline (PBS)
- 50% Methanol solution (in PBS, prechilled to -20°C)
- PBS with 1% BSA
- Phospho-specific antibodies
- Flow cytometer (e.g., BD Biosciences FACS Calibur)
- FlowJo software

Procedure:

- Suspend Ramos cells (0.5 x 10⁶) in 200 μL of fresh RPMI media with 10% fetal calf serum.
- Pre-treat the cells with the desired concentrations of PRT062607 or vehicle control for 30 minutes at 37°C.
- Stimulate the cells with 1 μg/mL goat F(ab)'2 anti-IgM for 10 minutes.
- Stop the signaling by adding 60 μ L of a 16% paraformal dehyde solution and incubate for 10 minutes at room temperature.
- Wash the fixed cells twice with ice-cold PBS by centrifugation.
- Permeabilize the cells by suspending them in a 50% methanol solution in PBS and store at 4°C overnight.
- Wash the permeabilized cells twice with PBS containing 1% BSA.
- Incubate the cells with the desired phospho-specific antibodies in PBS with 1% BSA according to the manufacturer's instructions.
- Wash the cells once more with PBS containing 1% BSA.
- Analyze the samples on a flow cytometer, collecting at least 2,000 events.



Analyze the data using FlowJo software.[8]

Apoptosis Assay

This assay was used to measure the induction of apoptosis in cell lines treated with PRT062607.

Materials:

- Growth media
- PRT062607
- PE-conjugated monoclonal active caspase-3 antibody apoptosis kit (e.g., BD Biosciences)
- Flow cytometer

Procedure:

- Suspend cells in growth media at a concentration of 0.5 x 10⁶ cells/mL.
- Treat the cells with the indicated concentrations of PRT062607 or a vehicle control.
- Incubate the cells for 72 hours.
- Stain the cells for active caspase-3 using a PE-conjugated monoclonal antibody kit according to the manufacturer's protocol.
- Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.[8][10]

Kinase Selectivity Assay

The kinase selectivity of PRT062607 was determined using a panel of purified kinase assays.

General Procedure:

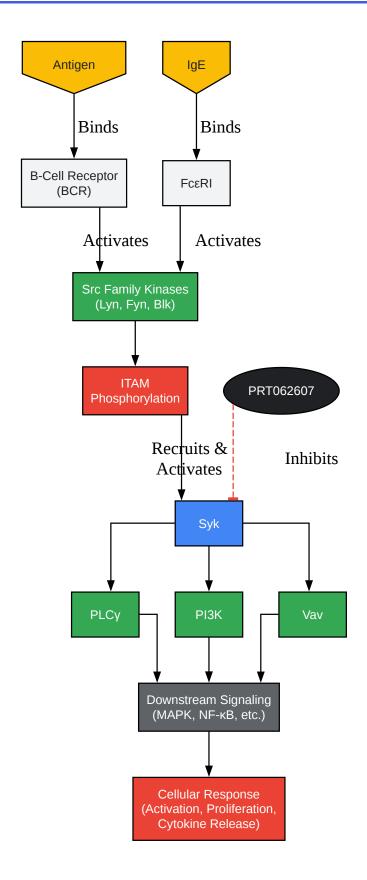
 The inhibitory activity of PRT062607 was tested against a broad panel of purified kinases (e.g., Millipore KinaseProfiler panel).[5]



- The assays are typically performed in a microplate format.
- PRT062607 is serially diluted and incubated with the individual kinases and their specific substrates in the presence of ATP.
- The extent of substrate phosphorylation is measured, often using methods like fluorescence resonance energy transfer (FRET) or radiometric assays.[5]
- The IC50 values are calculated for each kinase to determine the selectivity profile of the compound.

Visualizations Signaling Pathways



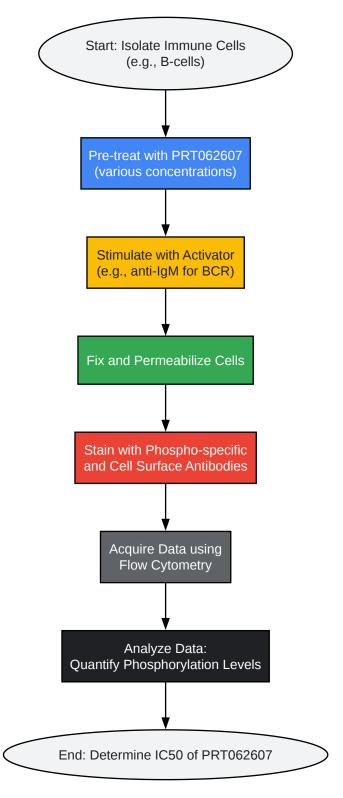


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Caption: Simplified Syk signaling pathway in B-cells and mast cells.



Experimental Workflow



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Caption: Workflow for assessing PRT062607 activity by phospho-flow cytometry.

Conclusion

PRT062607 is a potent and selective Syk inhibitor that demonstrated promising preclinical activity and a favorable safety profile in early clinical trials. While its development for rheumatoid arthritis was discontinued, the extensive research and data gathered provide valuable insights into the therapeutic potential of Syk inhibition and the drug development process for this target class. The information presented in this technical guide serves as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, oncology, and kinase inhibitor discovery.

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